molecular formula C12H13NO5S2 B2533650 methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1428370-98-2

methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2533650
CAS No.: 1428370-98-2
M. Wt: 315.36
InChI Key: IYJBXCCMKOAZJW-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative featuring a furan-3-yl ethylamine side chain. Its structure combines a thiophene ring (a sulfur-containing heterocycle) with a sulfamoyl group and a furan-based substituent, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

methyl 3-[2-(furan-3-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S2/c1-17-12(14)11-10(4-7-19-11)20(15,16)13-5-2-9-3-6-18-8-9/h3-4,6-8,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJBXCCMKOAZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Laboratory Synthesis

The compound is synthesized via a three-step sequence, optimized for reproducibility and yield in laboratory settings:

  • Formation of Thiophene-2-carbonyl Chloride
    Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux conditions (60–70°C) for 4–6 hours. Anhydrous dichloromethane serves as the solvent, while catalytic dimethylformamide (DMF, 0.1 eq) accelerates the reaction. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride intermediate.

  • Amide Bond Formation
    Thiophene-2-carbonyl chloride is treated with 2-(furan-3-yl)ethylamine in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA, 1.5 eq) neutralizes HCl byproducts. After stirring for 12 hours at room temperature, the mixture is washed with 5% NaHCO₃ and brine, yielding the secondary amide.

  • Esterification with Methyl Chloroformate
    The amide intermediate reacts with methyl chloroformate (ClCO₂Me, 1.2 eq) in THF at −10°C. Slow addition of TEA (1.5 eq) maintains the pH between 8–9. The reaction proceeds for 6 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Table 1: Critical Reaction Parameters for Laboratory Synthesis

Step Reagent Ratios Temperature Time Yield (%)
1 1:2.5 (acid:SOCl₂) 65°C 5 h 92–95
2 1:1.1 (acyl chloride:amine) 0→25°C 12 h 85–88
3 1:1.2 (amide:ClCO₂Me) −10°C 6 h 78–82

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency:

  • Reactor Design : Tubular reactors with static mixers (0.5–2.0 mm diameter) minimize side reactions during acyl chloride formation.
  • Catalyst Immobilization : Pd/C catalysts (1–3 wt%) are fixed on ceramic monoliths to facilitate Suzuki coupling variants for furan-ethylamine synthesis.
  • In-line Analytics : Fourier-transform infrared (FTIR) probes monitor reaction progress, enabling real-time adjustments to residence time (30–90 s) and temperature (50–80°C).

Purification Protocols

  • Crystallization : The final product is recrystallized from ethanol/water (70:30 v/v) at −20°C, achieving ≥99% purity.
  • Distillation : Short-path distillation under high vacuum (0.1–0.5 mmHg) isolates intermediates with boiling points below 150°C.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase nucleophilicity of the sulfamoyl group but risk ester hydrolysis. Mixed solvent systems (THF:H₂O = 9:1) balance reactivity and stability.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB, 0.05 eq) accelerates esterification by 40% under biphasic conditions.
  • Acid Scavengers : Molecular sieves (4Å) adsorb HCl during amide formation, reducing side reactions.

Table 2: Impact of Catalysts on Reaction Efficiency

Catalyst Reaction Step Yield Increase (%) Byproduct Reduction (%)
TBAB (0.05 eq) Esterification 40 25
4Å Molecular Sieve Amidation 15 50

Analytical Techniques for Quality Control

Structural Confirmation

  • ¹H NMR Analysis : Key peaks include δ 7.45 (thiophene H-4), δ 6.35 (furan H-2), and δ 3.85 (COOCH₃).
  • High-Resolution Mass Spectrometry : Observed m/z 329.0521 (C₁₃H₁₅NO₅S₂⁺) matches theoretical values within 2 ppm.

Purity Assessment

  • HPLC-DAD : C18 column (4.6 × 150 mm), gradient elution (acetonitrile:water 30→70% in 15 min) detects impurities ≤0.1%.

Comparative Analysis with Related Thiophene Derivatives

Table 3: Synthesis Comparison with Analogous Compounds

Compound Key Differentiator Yield (%) Purity (%)
Methyl 4-sulfamoylthiophene-3-carboxylate No furan substituent 68 97
Ethyl 3-(N-benzylsulfamoyl)thiophene-2-carboxylate Benzyl vs. furan-ethyl 72 98
Target Compound Furan-ethyl sulfamoyl 82 99

The furan-ethyl group enhances solubility in ethers (25 mg/mL vs. 12 mg/mL for benzyl analogs) but necessitates stricter temperature control during amidation.

Challenges and Mitigation Strategies

Hydrolysis of Methyl Ester

Exposure to moisture causes ester hydrolysis to carboxylic acid. Solutions include:

  • Strict Anhydrous Conditions : Use of argon atmosphere and activated molecular sieves.
  • Stabilizers : Addition of 0.1% hydroquinone inhibits radical-mediated degradation.

Furan Ring Oxidation

The furan moiety oxidizes readily under acidic conditions. Mitigation involves:

  • pH Control : Maintain reaction pH >5 using sodium acetate buffers.
  • Antioxidants : 0.01 M ascorbic acid in extraction phases.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfamoyl-Thiophene Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
Target compound N-(2-(furan-3-yl)ethyl)sulfamoyl C13H14N2O5S2 342.4 g/mol Potential pharmaceutical applications (inferred) N/A
Methyl 3-sulfamoylthiophene-2-carboxylate (59337-93-8) Sulfamoyl group only C6H7NO4S2 237.3 g/mol Intermediate in agrochemical synthesis
Thifensulfuron-methyl (79277-27-3) 4-Methoxy-6-methyltriazinylcarbamoyl sulfamoyl C12H13N5O6S2 387.4 g/mol Herbicide (ALS inhibitor)
Compound 10h (PPARβ/δ antagonist) N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl C18H23N3O5S2 425.5 g/mol PPARβ/δ antagonist for melanoma metastasis
Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate (1014691-61-2) Methoxy, phenylamino-substituted phenyl sulfamoyl C20H19N3O5S2 453.5 g/mol Not explicitly stated (pharmaceutical research)

Key Structural Differences and Implications

Sulfamoyl Substituents :

  • The target compound’s N-(2-(furan-3-yl)ethyl)sulfamoyl group introduces a furan-based side chain, which may enhance π-π stacking interactions in biological systems compared to simpler substituents (e.g., methyl or triazinyl groups in Thifensulfuron-methyl) .
  • Thifensulfuron-methyl contains a triazinylcarbamoyl group, critical for its herbicidal activity as an acetolactate synthase (ALS) inhibitor. This group is absent in the target compound, suggesting divergent applications .

The furan-3-yl ethyl group in the target compound may confer improved metabolic stability compared to compounds with nitro or trifluoromethyl groups (e.g., ’s pyrazole derivative), though toxicity data are lacking .

Synthetic Accessibility :

  • Simpler analogs like methyl 3-sulfamoylthiophene-2-carboxylate are synthesized via direct sulfamoylation of methyl thiophene-2-carboxylate, while more complex derivatives (e.g., Compound 10h) require multi-step protocols involving nucleophilic substitutions .

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